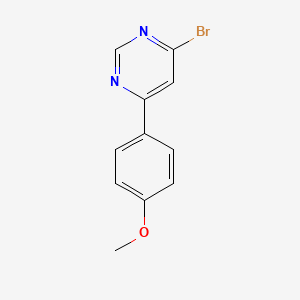

4-Bromo-6-(4-methoxyphenyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-bromo-6-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNDJPXEQTVHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategy Overview

The general synthetic approach to 4-Bromo-6-(4-methoxyphenyl)pyrimidine involves:

- Formation of a suitably substituted pyrimidine intermediate.

- Electrophilic substitution or cross-coupling reactions to introduce the bromine and 4-methoxyphenyl moieties.

- Use of selective halogenation and coupling techniques to achieve regioselectivity.

Preparation of Key Intermediates: 4,6-Dichloropyrimidine Derivatives

A crucial intermediate in the synthesis is 5-(4-bromophenyl)-4,6-dichloropyrimidine , which can be converted into the target compound by subsequent substitution reactions.

Method from Patent US10556871B1 :

- Step 1: Esterification of p-bromophenylacetic acid with methanol under reflux using a solid acid catalyst to yield methyl p-bromophenylacetate (Intermediate 1), with yields around 94-95%.

- Step 2: Reaction of Intermediate 1 with sodium methoxide and dimethyl carbonate in methanol under nitrogen atmosphere at 75°C to produce Intermediate 2.

- Step 3: Cyclization and chlorination steps involving toluene, N,N-dimethylaminopyridine, and phosgene or phosphorus oxychloride at controlled temperatures (20-105°C) to form 5-(4-bromophenyl)-4,6-dichloropyrimidine.

- Step 4: Workup includes aqueous extraction, solvent removal under reduced pressure, ethanol precipitation, filtration, and drying, yielding the dichloropyrimidine intermediate with yields approximately 85.6-85.7%.

The overall yield for the multi-step process is about 72.8-73.7% based on isolated yields of each step.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | p-Bromophenylacetic acid, methanol, solid acid catalyst, reflux 5.5-6 h | Methyl p-bromophenylacetate (Intermediate 1) | 93.9 - 95.0 |

| 2 | Intermediate 1, sodium methoxide, dimethyl carbonate, methanol, 75°C, 6 h | Intermediate 2 (cyclized) | Not specified |

| 3 | Intermediate 2, toluene, N,N-dimethylaminopyridine, phosgene or POCl3, 20-105°C, 3-5 h | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~85.7 |

| 4 | Workup with water, toluene extraction, ethanol precipitation | Purified intermediate | - |

This intermediate serves as a platform for further substitution of the chlorine atoms with nucleophiles such as 4-methoxyphenyl groups.

Introduction of the 4-Methoxyphenyl Group via Electrophilic Alkylation

A notable method for introducing the 4-methoxyphenyl substituent at the 6-position of the pyrimidine ring is through electrophilic aromatic substitution using 5-bromopyrimidine derivatives.

Research by Shcherbakov et al. (2020) :

- Electrophilic alkylation of electron-rich arenes (like anisole, which contains the 4-methoxyphenyl moiety) with 5-bromopyrimidine under Brønsted acid catalysis.

- The reaction proceeds via protonation of pyrimidine nitrogen to form a highly electrophilic pyrimidinium species, which undergoes Friedel–Crafts-type alkylation with anisole.

- Optimal conditions include methanesulfonic acid at room temperature, yielding the 4-aryl-5-bromopyrimidine derivatives in up to 71% yield.

- Subsequent oxidation and palladium-catalyzed Sonogashira cross-coupling can be performed if further functionalization is desired.

| Arene Substrate | Acid Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Anisole (4-methoxyphenyl) | Methanesulfonic acid | Room temp | 71 | High regioselectivity |

| Phenol | 86% Polyphosphoric acid | Elevated temp | 60 | Mixture formation in sulfuric acid |

This method highlights the selective electrophilic substitution to install the 4-methoxyphenyl group on the pyrimidine ring bearing bromine at the 5-position, which can be adapted for this compound synthesis.

Summary Table of Preparation Methods

| Method No. | Key Step | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | Multi-step synthesis via methyl p-bromophenylacetate and chlorination | Methanol reflux, phosgene/POCl3, toluene, DMAP | ~73 overall | High yield, scalable, patent-protected |

| 2 | Electrophilic alkylation of 5-bromopyrimidine with anisole | Methanesulfonic acid, room temp | 71 | Regioselective, mild conditions |

| 3 | Cyclization of ureidohydantoin with ω-bromo-4-methoxyacetophenone | Condensation, cyclization, elemental sulfur | Not specified | Alternative, less direct method |

Research Findings and Practical Considerations

- The phosgene or phosphorus oxychloride chlorination step is critical for introducing chlorine atoms that serve as leaving groups for subsequent substitution.

- Electrophilic alkylation under Brønsted acid catalysis is a mild and efficient method to install the 4-methoxyphenyl group selectively.

- Workup procedures involving extraction, solvent removal under reduced pressure, and ethanol precipitation ensure high purity and yield.

- The overall synthetic route offers flexibility to introduce other substituents by varying the arene nucleophile or halogenation pattern.

- Safety considerations are important due to the use of phosgene and strong acids.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-6-(4-methoxyphenyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 4-amino-6-(4-methoxyphenyl)pyrimidine or 4-thio-6-(4-methoxyphenyl)pyrimidine.

Oxidation: Formation of 4-bromo-6-(4-formylphenyl)pyrimidine or 4-bromo-6-(4-carboxyphenyl)pyrimidine.

Reduction: Formation of 4-bromo-6-(4-methoxyphenyl)dihydropyrimidine.

Aplicaciones Científicas De Investigación

4-Bromo-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.

Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-(4-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromo and methoxyphenyl groups can interact with the active sites of enzymes or receptors, leading to inhibition of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological targets .

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

4,6-Dichloro-5-methoxypyrimidine ()

- Substituents : Chlorine at 4- and 6-positions; methoxy at 5-position.

- Key Differences : Chlorine’s smaller atomic radius and higher electronegativity compared to bromine result in shorter halogen bonds (Cl···N = 3.09–3.10 Å vs. Br···N interactions in the title compound). This enhances lattice stability in crystalline phases .

- Applications : Primarily used as a precursor in nucleoside analog synthesis due to its facile displacement of chloride groups .

4-Bromo-2,6-diphenylpyrimidine ()

- Substituents : Bromine at 4-position; phenyl groups at 2- and 6-positions.

- Key Differences : The absence of a methoxy group reduces electron density on the pyrimidine ring, decreasing solubility in polar solvents. Phenyl groups introduce steric hindrance, limiting metal coordination efficiency compared to the title compound .

2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ()

- Substituents : 4-Methoxyphenyl and methyl groups on a fused pyrazolo-triazolo-pyrimidine core.

- Key Differences : The fused ring system increases planarity and π-π stacking capability, enhancing neuroprotective activity in Alzheimer’s disease models. However, the complex structure complicates synthesis compared to the simpler title compound .

Structural and Crystallographic Comparisons

The title compound’s bromine substituent creates a larger halogen-bonding radius than chlorine analogs, favoring stronger van der Waals interactions in crystal packing . Additionally, the 4-methoxyphenyl group’s near-coplanar alignment with the pyrimidine ring (dihedral angle ~12°) enhances conjugation, unlike bulkier diphenyl substituents in , which adopt non-planar conformations .

Actividad Biológica

4-Bromo-6-(4-methoxyphenyl)pyrimidine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C11H10BrN3O

- Molecular Weight: 284.12 g/mol

Synthesis Methods:

The compound can be synthesized through various methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This method utilizes a palladium catalyst to couple an aryl halide with an aryl boronic acid under specific conditions (e.g., THF solvent, potassium carbonate base, and elevated temperatures) .

This compound exhibits its biological activity through interactions with various biological macromolecules. The bromo and methoxy groups enhance its ability to form hydrogen bonds and engage in π-π interactions, which are crucial for binding to enzyme active sites or receptor sites .

Anticancer Activity

Research has indicated that derivatives of this compound show promising anticancer properties. For instance, studies on related pyrimidine compounds have demonstrated significant cytotoxic effects against various tumor cell lines, suggesting that this compound may also exhibit similar effects .

Table 1: Cytotoxicity Data Against Tumor Cells

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| B16-F10 | 73.29 | 10.10 |

| HEP G2 | 6.63 | 111.7 |

| HT-29 | 7.31 | 101.3 |

Antitrypanosomal Activity

In a study evaluating the antitrypanosomal activity of pyrimidine derivatives, a related compound exhibited an IC50 value of 0.38 µM against Trypanosoma brucei, indicating strong potential for treating diseases caused by this parasite . The selectivity against trypanosomes compared to human cells was notably high, making it a candidate for further development.

Case Studies

-

Antitrypanosomal Activity Evaluation:

A comparative study showed that derivatives of pyrimidines, including those with methoxy substitutions, had varying degrees of antitrypanosomal activity. The compound with a methoxy group displayed significantly lower cytotoxicity against L6 cells while maintaining potent activity against trypanosomes . -

Cytotoxic Assays:

In vitro assays conducted on SCC9 tumor cells revealed that specific analogs of pyrimidines induced apoptosis through mechanisms involving caspase activation and DNA fragmentation, highlighting the potential of these compounds in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.